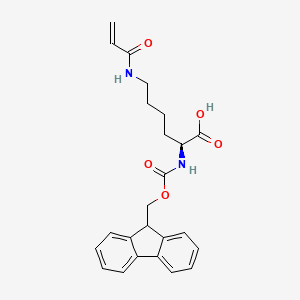

Fmoc-L-Lys(Acryloyl)-OH

Descripción general

Descripción

Fmoc-L-Lys(Acryloyl)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an acryloyl group. This compound is primarily used in peptide synthesis and has applications in various fields, including biochemistry, medicinal chemistry, and materials science. The Fmoc group is commonly used to protect the amino group during peptide synthesis, while the acryloyl group can participate in polymerization reactions, making this compound versatile for different applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The synthesis begins with the protection of the amino group of lysine using the Fmoc group. This is typically achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Acryloylation: The next step involves the introduction of the acryloyl group. This is done by reacting the Fmoc-protected lysine with acryloyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: The industrial production of Fmoc-L-Lys(Acryloyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

Polymerization: The acryloyl group in Fmoc-L-Lys(Acryloyl)-OH can undergo radical polymerization, forming polymers with various applications in materials science.

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.

Substitution: Various electrophiles can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products:

Polymers: Depending on the monomers used, the polymerization of this compound can yield a wide range of polymeric materials.

Deprotected Lysine Derivatives: Removal of the Fmoc group yields lysine derivatives with free amino groups, which can be further functionalized.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Fmoc-L-Lys(Acryloyl)-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). The acryloyl group allows for the introduction of further modifications to the peptide chain.

Key Features :

- Fmoc Protection : The fluorenylmethyloxycarbonyl (Fmoc) group acts as a temporary protecting group that can be easily removed under basic conditions, facilitating the stepwise assembly of peptides.

- Acryloyl Functionality : The acryloyl moiety enables subsequent reactions such as polymerization or conjugation with other biomolecules.

Case Study : In a study on the synthesis of peptide-based hydrogels, researchers utilized this compound to create peptides that self-assemble into hydrogels with tunable mechanical properties and biocompatibility. This demonstrates its utility in developing materials for tissue engineering .

Bioconjugation

Overview : The compound is employed in bioconjugation processes to link biomolecules to surfaces or other compounds, enhancing drug delivery systems.

Applications :

- Targeted Drug Delivery : By attaching drugs to the acryloyl group, researchers can create systems that release therapeutic agents in response to specific stimuli.

- Biosensors Development : The ability to functionalize surfaces with biomolecules allows for the creation of sensitive biosensors for detecting various analytes.

Case Study : A study demonstrated the use of this compound in creating bioconjugates for cancer therapy. The conjugated drug showed improved targeting and reduced side effects compared to traditional delivery methods .

Polymer Chemistry

Overview : The acryloyl group allows this compound to participate in polymerization reactions, making it valuable in materials science.

Key Applications :

- Hydrogels Creation : Polymers derived from this compound can form hydrogels suitable for drug delivery and tissue engineering applications.

- Functional Polymers Development : Its incorporation into polymer networks leads to materials with specific properties tailored for biomedical applications.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Gelation Temperature | 25 °C |

| Mechanical Strength | High |

| Biocompatibility | Excellent |

Fluorescent Labeling

Overview : this compound can be utilized for labeling proteins or other biomolecules, aiding in visualization and tracking within biological systems.

Applications :

- Tracking Biological Processes : Fluorescently labeled peptides allow researchers to monitor interactions and dynamics within cells.

- Imaging Techniques Enhancement : Enhanced imaging techniques using labeled compounds improve the understanding of molecular mechanisms in various biological contexts.

Drug Development

Overview : The unique structural features of this compound enable the design of novel therapeutic agents.

Key Features :

- Controlled Release Systems : Polymers derived from this compound can be engineered for controlled release of drugs, particularly in cancer treatment.

- Targeted Therapeutics Design : Its ability to conjugate with various biomolecules facilitates the development of targeted therapies that minimize off-target effects.

Mecanismo De Acción

Molecular Targets and Pathways:

Polymerization: The acryloyl group undergoes radical polymerization, forming covalent bonds with other monomers to create polymer chains.

Deprotection: The Fmoc group is cleaved under basic conditions, exposing the free amino group for further chemical reactions.

Comparación Con Compuestos Similares

Fmoc-L-Lys(Boc)-OH: This compound has a tert-butyloxycarbonyl (Boc) protecting group instead of an acryloyl group. It is used in peptide synthesis but does not participate in polymerization reactions.

Fmoc-L-Lys(Mtt)-OH: This compound has a 4-methyltrityl (Mtt) protecting group, which can be selectively removed under mild acidic conditions, making it useful for orthogonal protection strategies in peptide synthesis.

Fmoc-L-Lys(Alloc)-OH: This compound has an allyloxycarbonyl (Alloc) protecting group, which can be removed under palladium-catalyzed conditions, providing another option for orthogonal protection in peptide synthesis.

Uniqueness:

Polymerization Capability: The presence of the acryloyl group in Fmoc-L-Lys(Acryloyl)-OH allows it to participate in polymerization reactions, making it unique compared to other lysine derivatives with different protecting groups.

Versatility: The combination of the Fmoc and acryloyl groups provides versatility in both peptide synthesis and polymer chemistry, making it a valuable compound for various applications.

Actividad Biológica

Introduction

Fmoc-L-Lys(Acryloyl)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-epsilon-acryloyl-L-lysine, is a derivative of lysine that incorporates an acryloyl group. This compound has gained significant attention in biochemical research due to its unique properties that facilitate various biological applications, particularly in the development of peptide-based therapeutics and biomaterials.

Chemical Properties

- Molecular Formula : C₁₈H₁₉N₂O₄

- Molecular Weight : 341.35 g/mol

- CAS Number : 757960-24-0

The acryloyl moiety allows for further chemical modifications such as radical polymerization, making it a versatile building block in peptide synthesis and drug development .

1. Peptide Synthesis and Modification

This compound is primarily utilized in peptide synthesis, where it serves as an amino acid building block. The incorporation of the acryloyl group enables the formation of peptide sequences that can be cross-linked or modified post-synthesis through various chemical reactions, enhancing their stability and functionality.

2. Bioconjugation and Drug Delivery

The acryloyl group can undergo Michael addition reactions with thiol-containing molecules, allowing for targeted drug delivery systems. This property is particularly useful in designing antibody-drug conjugates (ADCs) that require precise attachment of cytotoxic agents to antibodies .

3. Hydrogel Formation

Research indicates that this compound can form self-assembled hydrogels, which are valuable in tissue engineering and regenerative medicine. These hydrogels can mimic extracellular matrices, providing a supportive environment for cell growth and differentiation .

4. Biological Activity Studies

Studies have shown that peptides containing this compound exhibit enhanced biological activity compared to their unmodified counterparts. For instance, peptides modified with this compound demonstrated improved binding affinity to target proteins, which is crucial for therapeutic efficacy .

Case Study 1: Hydrogel Properties

In a study examining the gelation properties of Fmoc-Lys derivatives, it was found that the incorporation of the acryloyl group significantly improved the mechanical strength and stability of the resulting hydrogels. The gels exhibited shear-thinning behavior, making them suitable for injectable applications .

Case Study 2: Antibody-Drug Conjugates

Research focused on ADCs revealed that conjugating cytotoxic drugs to antibodies via this compound resulted in higher cytotoxicity against cancer cell lines compared to traditional methods. The specific targeting capability afforded by the acryloyl modification allowed for reduced off-target effects and enhanced therapeutic indices .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-2-22(27)25-14-8-7-13-21(23(28)29)26-24(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h2-6,9-12,20-21H,1,7-8,13-15H2,(H,25,27)(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDAXYNHIPZWMC-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.